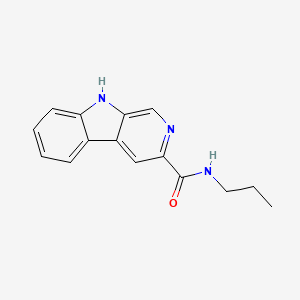

N-Propyl-9H-beta-carboline-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

78538-81-5 |

|---|---|

Molecular Formula |

C15H15N3O |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

N-propyl-9H-pyrido[3,4-b]indole-3-carboxamide |

InChI |

InChI=1S/C15H15N3O/c1-2-7-16-15(19)13-8-11-10-5-3-4-6-12(10)18-14(11)9-17-13/h3-6,8-9,18H,2,7H2,1H3,(H,16,19) |

InChI Key |

YZUGVXHEVCIQJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Preclinical Pharmacological and Biological Activities of N Propyl 9h Beta Carboline 3 Carboxamide and Analogs

Neuropharmacological Activities

The neuropharmacological profile of β-carbolines, including N-Propyl-9H-beta-carboline-3-carboxamide, is complex, with various derivatives demonstrating a range of effects on the central nervous system. These activities are primarily mediated through interactions with key neurotransmitter systems.

Anxiogenic and Exploratory Behavior Modulation: Insights from Propyl Beta-Carboline-3-carboxylate Studies in Animal Models

Research into the behavioral effects of n-propyl beta-carboline-3-carboxylate (β-CCP) has provided evidence of its anxiogenic and behavior-modulating properties in animal models. In the social interaction test for anxiety, β-CCP was observed to significantly decrease the time rats spent in social interaction, an indicator of an anxiogenic response. nih.gov This effect was noted without a corresponding impact on locomotor activity, suggesting a specific action on anxiety-like behaviors. nih.gov

Furthermore, in the holeboard test, which assesses exploratory behavior, β-CCP was found to reduce both head-dipping and rearing activities. nih.gov These findings are indicative of a reduction in exploratory behaviors. The behavioral effects of β-CCP in these models are similar to those of the structurally related compound, ethyl beta-carboline-3-carboxylate. nih.gov In vivo studies have also shown that while methyl and ethyl esters of beta-carboline-3-carboxylic acid are potent proconvulsant agents, the propyl ester is not. nih.gov

General Beta-Carboline Interactions with Central Nervous System Targets

Beta-carboline derivatives exert their influence on the central nervous system largely through their interaction with the benzodiazepine (B76468) (BZ) recognition site of the BZ-GABA receptor complex. nih.gov This interaction can produce a spectrum of effects, categorizing β-carbolines as agonists, inverse agonists, or antagonists. nih.gov Their unique structural characteristics allow for interactions with various enzymes and protein receptor targets, contributing to their significant neuropharmacological properties. nih.gov

The diverse pharmacological profiles of β-carboline alkaloids have made them subjects of interest in the study of various neuropsychiatric conditions. nih.gov The planar tricyclic pyrido[3,4-b]indole ring system is a key feature that facilitates these interactions. nih.gov Research has demonstrated that β-carbolines can modulate GABA-stimulated chloride conductance, either by increasing it (agonist effect), inhibiting it (inverse agonist effect), or blocking the actions of other modulators (antagonist effect). nih.gov All three esters (methyl, ethyl, and propyl) of beta-carboline-3-carboxylic acid are potent inhibitors of 3H-flunitrazepam binding in the rat cerebellum and cerebral cortex in vitro. nih.gov

Antiparasitic Activities

The β-carboline scaffold has been identified as a promising framework for the development of novel antiparasitic agents. Derivatives of β-carboline-3-carboxamide have demonstrated notable efficacy against various parasites in preclinical studies.

Antileishmanial Efficacy of Beta-Carboline-3-carboxamide Derivatives in In Vitro Models

Derivatives of β-carboline-3-carboxamide have shown significant promise as antileishmanial agents. nih.govnih.govtandfonline.com In vitro studies have demonstrated the efficacy of these compounds against Leishmania amazonensis. nih.govnih.govtandfonline.com One study synthesized and screened three 1-substituted beta-carboline-3-carboxamides for their activity against L. amazonensis. nih.govnih.govtandfonline.com Among these, N-benzyl 1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide displayed the most potent activity against both promastigote and axenic amastigote forms of the parasite. nih.govnih.govtandfonline.com

This compound also exhibited a high selectivity index, indicating low toxicity to macrophage cell lines. nih.govnih.gov Against intracellular amastigotes, it demonstrated a dose-dependent inhibitory effect. nih.govnih.gov Morphological and ultrastructural analysis of treated promastigotes revealed alterations in cell shape, flagella number, and damage to the nuclear membrane. nih.govnih.gov Another study investigating N-alkyl-(1-phenylsubstituted-β-carboline)-3-carboxamides also reported potent activity against L. amazonensis.

| Compound | Target Organism | Form | IC50 (μM) | CC50 (μM) on Macrophages | Selectivity Index (SI) |

| N-benzyl 1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide | L. amazonensis | Promastigote | 2.6 | >2457.0 | 930.2 |

| N-benzyl 1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide | L. amazonensis | Axenic amastigote | 1.0 | >2457.0 | 930.2 |

| N-benzyl 1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide | L. amazonensis | Intracellular amastigote | 1.0 | >2457.0 | 930.2 |

Antimalarial Potential of Beta-Carboline-3-carboxamide Scaffolds Against Plasmodium Species

The emergence of drug resistance in Plasmodium species necessitates the discovery of new antimalarial drugs with novel mechanisms of action. uga.edu The β-carboline scaffold is an important framework in the search for new antimalarial compounds. acs.orgacs.org A β-carboline-3-carboxamide, was found to be orally efficacious in a Plasmodium berghei-infected mouse model and demonstrated low cross-resistance with existing drug-resistant Plasmodium falciparum strains. uga.edu

Further research involving the synthesis and in vitro evaluation of numerous derivatives has shed light on the structure-activity relationship of this class of compounds. uga.edu A clear preference for specific substitutions at the C1-position has been identified. uga.edu The most potent of these analogs proved to be twice as potent as the initial lead compound. uga.edu Importantly, several of these potent analogues showed no cross-resistance to a wide range of resistance mutations, suggesting a novel mechanism of antimalarial action. uga.edu Another study found that a β-carboline derivative inhibited both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum with a high selectivity index. acs.orgacs.org

Anticancer and Antiproliferative Activities of Beta-Carboline-3-carboxamide Hybrids in Cell Lines

Hybrid molecules incorporating the β-carboline-3-carboxamide structure have been designed and synthesized, demonstrating significant anticancer and antiproliferative activities in various cancer cell lines. nih.gov These hybrid compounds often exhibit enhanced potency compared to their individual components. nih.gov

A series of hybrids combining β-carboline and salicylic (B10762653) acid were synthesized and evaluated for their in vitro biological activities. nih.gov Many of these hybrids displayed potent antiproliferative activity against five different human cancer cell lines, with potencies exceeding that of the standard chemotherapy drug 5-FU. nih.gov One particular compound from this series showed high inhibitory activity against liver and colon cancer cells and exhibited selectivity for cancer cells over non-tumor liver cells. nih.gov The mechanisms underlying the antitumor effects of β-carboline derivatives are multifaceted and can include DNA intercalation, and the inhibition of topoisomerase I and II and cyclin-dependent kinases (CDKs). nih.govnih.gov Another study reported on β-carboline-imidazolium salt hybrids, with one compound showing high cytotoxicity against a panel of five cancer cell lines. nih.gov

| Hybrid Compound Class | Cancer Cell Lines | Notable Findings |

| β-carboline-salicylic acid hybrids | Liver (SMMC-7721), Colon | More potent than 5-FU; selective inhibition of cancer cells over non-tumor liver cells. nih.gov |

| β-carboline-imidazolium salt hybrids | HL-60, SMMC-7721, A549, MCF-7, SW480 | High cytotoxicity with IC50 values in the low micromolar range. nih.gov |

| β-carboline-podophyllotoxin hybrids | Various human cancer cell lines | Evaluated for in vitro cytotoxic potential. nih.gov |

Antimicrobial and Antifungal Properties of Related Beta-Carboline Derivatives

The β-carboline scaffold, a core structure in many natural and synthetic compounds, has been the subject of extensive research for its diverse biological activities, including potent antimicrobial and antifungal effects. scielo.brresearchgate.net Investigations into various derivatives have revealed that modifications at different positions of the β-carboline ring system can significantly influence their efficacy and spectrum of activity against a range of pathogens. scielo.br

Studies have demonstrated that β-carboline derivatives exhibit significant fungicidal properties. For instance, a series of synthesized β-carboline amides showed promising activity against several plant pathogenic fungi. scielo.br Compound F4 (N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide) displayed excellent, broad-spectrum fungicidal activity against multiple tested fungi. scielo.brnih.gov Another derivative, F5 , which contains a 4-trifluoromethylphenyl group, was particularly effective against Rhizoctonia solani, showing higher activity (53.35% inhibition) than the commercial agent validamycin (36.4% inhibition). scielo.brnih.gov Similarly, compounds T3 and T9 were found to be more active against Botrytis cinerea than the control drug Carbendazim, with EC50 values of 29.35 mg/L and 26.21 mg/L, respectively. nih.govwikipedia.org Furthermore, tetrahydro-β-carboline derivatives have also been evaluated, with compound a16 showing exceptional activity against both Sclerotinia sclerotiorum and Botrytis cinerea (EC50 of 12.71 mg/L for both).

In addition to antifungal effects, β-carboline derivatives have been assessed for their antibacterial capabilities. Research on 3-methyl-β-carboline derivatives indicated that most of the synthesized compounds possessed some level of antibacterial activity. A separate study found that compounds 1a and 1b exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications, such as N1-N1 dimerization and N2-benzylation, have been shown to significantly enhance the antimicrobial effects of these compounds. researchgate.net For example, a dimeric 6-chlorocarboline N2-benzylated salt demonstrated potent activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) of 0.01-0.05 μmol/mL. researchgate.net

| Compound | Target Fungus | Activity Metric | Result | Reference |

|---|---|---|---|---|

| F5 | Rhizoctonia solani | % Inhibition | 53.35% | scielo.brnih.gov |

| F16 | Oospora citriaurantii | % Inhibition | 43.28% | scielo.brnih.gov |

| T9 | Botrytis cinerea | EC50 | 26.21 mg/L | nih.govwikipedia.org |

| T3 | Botrytis cinerea | EC50 | 29.35 mg/L | nih.govwikipedia.org |

| T11 | Sclerotinia sclerotiorum | EC50 | 24.05 mg/L | nih.govwikipedia.org |

| a16 | Sclerotinia sclerotiorum | EC50 | 12.71 mg/L | |

| a16 | Botrytis cinerea | EC50 | 12.71 mg/L | |

| a20 | Sclerotinia sclerotiorum | EC50 | 12.72 mg/L |

Modulation of Pain and Allodynia: TRPM8 Antagonism by Beta-Carboline-Based Compounds

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-established sensor for cold temperatures and has emerged as a significant pharmacological target for managing pain syndromes, particularly those involving cold allodynia. Recent research has identified β-carboline-based structures as potent antagonists of the TRPM8 channel, demonstrating their potential in the development of novel analgesics.

A series of conformationally restricted derivatives based on N,N′-dibenzyl tryptophan were synthesized and evaluated for their TRPM8 blocking activity. These compounds were designed to increase metabolic stability and explore new interactions within the TRPM8 binding site. One of the standout compounds from this series, 31a ((5R,11aS)-5-(4-chlorophenyl)-2-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-dione), emerged as a highly potent, selective, and metabolically stable TRPM8 antagonist with an IC50 value of 4.10 ± 1.2 nM.

The in vivo efficacy of these compounds was validated in animal models of neuropathic pain. Compound 31a demonstrated significant target coverage in a mouse model of oxaliplatin-induced cold allodynia. Another tryptophan-based TRPM8 modulator, compound 4 , was also shown to reverse oxaliplatin-induced cold allodynia in mice. These findings underscore the potential of the tryptophan and β-carboline pharmacophore as a solid template for designing highly effective modulators for TRPM8-mediated pain and allodynia. The development of such antagonists represents a promising strategy for addressing pathological pain states that currently have limited treatment options.

| Compound | Description | Activity Metric (IC50) | In Vivo Analgesic Effect | Reference |

|---|---|---|---|---|

| Compound 4 | Tryptophan-based modulator | 0.2 nM | Reversed oxaliplatin-induced cold allodynia | |

| Compound 31a | Imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-dione derivative | 4.10 ± 1.2 nM | Effective in oxaliplatin-induced cold allodynia and CCI-induced thermal hyperalgesia models |

Other Noteworthy Biological Activities of Beta-Carboline Derivatives (e.g., anticholinergic activity)

Beyond their antimicrobial and pain-modulating properties, β-carboline derivatives have been investigated for a variety of other biological functions, including the modulation of cholinergic systems. This activity is particularly relevant to neurodegenerative conditions like Alzheimer's disease, where the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a key therapeutic strategy.

Several studies have shown that β-carboline derivatives can act as potent anticholinesterase agents. scielo.br While many derivatives exhibit a negligible effect on AChE, they are often highly active and selective inhibitors of BuChE. scielo.brnih.gov For example, a series of β-carboline-1,3,5-triazine hybrids were found to be selective for BuChE, with IC50 values ranging from 1.0 to 18.8 µM. researchgate.net The most potent among them, compound 12 (N-(2-[(4,6-dihydrazinyl-1,3,5-triazin-2-yl)amino]ethyl)-1-phenyl-β-carboline-3-carboxamide), was identified as a competitive inhibitor of BuChE. researchgate.net

In another study, harmane and its β-carbolinium derivatives also showed greater selectivity for BuChE over AChE. scielo.br In contrast, a specifically designed bivalent β-carboline derivative demonstrated exceptionally potent AChE inhibition with an IC50 of 0.5 nM, which is significantly more potent than the reference drug tacrine (B349632) (IC50 = 45 nM). scielo.br This diverse range of activity, from highly potent AChE inhibition to selective BuChE inhibition, highlights the versatility of the β-carboline scaffold for designing targeted enzyme inhibitors for neurological disorders.

| Compound Type / Name | Target Enzyme | Activity Metric (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Bivalent β-carboline derivative III | AChE | 0.5 nM | Potent AChE inhibitor | scielo.br |

| Compound 12 (β-carboline-1,3,5-triazine hybrid) | BuChE | 1.0 - 18.8 µM range for series | Selective for BuChE | researchgate.net |

| Harmane derivatives (Va and Vb) | BuChE | 0.23 µM and 0.637 µM | Selective for BuChE | scielo.br |

Molecular Mechanisms of Action and Target Interactions

GABA-A Receptor Complex Modulation

The principal molecular target for many β-carbolines is the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the brain wikipedia.org. These compounds bind to an allosteric site on the receptor complex, famously known as the benzodiazepine (B76468) binding site, where they can exert a range of effects from agonism to antagonism and inverse agonism nih.govresearchgate.net.

Beta-carbolines are well-characterized as ligands for the benzodiazepine (BZ) site of the GABA-A receptor nih.govresearchgate.net. Unlike benzodiazepine agonists (e.g., Diazepam), which enhance the effect of GABA, inverse agonists bind to the same site but produce the opposite functional effect patsnap.comresearchgate.net. They reduce the GABA-activated influx of chloride ions, thereby decreasing the inhibitory tone and leading to a state of increased neuronal excitability nih.govpatsnap.com. This action is achieved by stabilizing a conformation of the receptor that has a lower affinity for GABA or is less efficient at ion translocation upon GABA binding youtube.com.

Compounds like propyl β-carboline-3-carboxylate ([3H]PrCC), a structurally related ester, have been shown to bind with high affinity (approximately 1 nM) and specificity to these benzodiazepine recognition sites in the brain nih.gov. This inverse agonism is responsible for the characteristic pharmacological effects of many compounds in this class researchgate.net. For example, the β-carboline inverse agonist DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) decreases GABA-induced chloride currents at low concentrations, which is the expected action of an inverse agonist at the BZ site nih.gov.

It is noteworthy that some β-carbolines can exhibit complex, concentration-dependent effects. At higher concentrations, some inverse agonists have been found to produce a potentiation of GABA-A responses that is insensitive to BZ-site antagonists like Ro 15-1788, suggesting an interaction with a second, lower-affinity site on the receptor complex, potentially the loreclezole (B39811) binding site nih.govnih.gov.

The binding of ligands to the benzodiazepine site can be allosterically modulated by other substances that bind to the GABA-A receptor complex, including the neurotransmitter GABA itself and chloride ions (Cl⁻) youtube.com. Research on the binding of [3H]propyl β-carboline-3-carboxylate ([3H]PrCC) demonstrates that its affinity for the receptor is enhanced by GABA and the GABA-mimetic muscimol (B1676869) nih.gov. This finding indicates that, similar to benzodiazepine agonists, the binding of this β-carboline is positively modulated by the occupancy of the GABA binding site nih.gov. This suggests a conformational link between the GABA binding site and the benzodiazepine site, where the binding of one ligand influences the affinity of the other. The presence of chloride ions is also known to be important for the structural and functional integrity of the receptor and can influence ligand binding nih.govmdpi.com.

Interactions with Neurotransmitter Systems and Receptors

Studies on a wide range of β-carboline derivatives have shown that these compounds generally possess a modest to low affinity for serotonin (B10506) and dopamine (B1211576) receptor subtypes nih.govpsu.edu. A comprehensive binding analysis revealed that β-carbolines bind with only modest affinity to 5-HT2A serotonin receptors nih.gov. Their affinity for 5-HT1A serotonin receptors and D2 dopamine receptors is typically negligible nih.govpsu.edu. This indicates that the primary pharmacological effects of compounds like N-Propyl-9H-beta-carboline-3-carboxamide are unlikely to be mediated directly through these specific serotonin or dopamine receptors. While some tetrahydro-β-carboline derivatives have been explored as selective D3 receptor ligands, the fully aromatic β-carboline core generally shows poor affinity for dopamine receptor subtypes nih.gov.

In contrast to their modest effects on monoamine receptors, certain β-carbolines have been found to bind with high affinity to imidazoline (B1206853) receptors, particularly the I2 subtype nih.gov. The affinity for these sites is dependent on the planarity of the β-carboline molecule and the specific substituents on the aromatic rings nih.gov. For many β-carbolines, the affinity for I2 imidazoline sites is substantially higher than their affinity for 5-HT receptors, suggesting that these sites may be a relevant target for this class of compounds nih.gov.

Enzyme Inhibition Profiles

The rigid, planar structure of the β-carboline ring system allows it to interact with the active sites of various enzymes. Research into the broader class of β-carboline alkaloids and their derivatives has identified several enzymatic targets.

Notably, β-carboline derivatives have been investigated as inhibitors of several enzymes critical to cellular function and signaling. These include:

Monoamine Oxidase (MAO): Simple β-carbolines such as harman (B1672943) and norharman are known inhibitors of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine mdpi.com.

Kinases: The β-carboline scaffold has been utilized in the design of inhibitors for various protein kinases, including cyclin-dependent kinases (CDKs) and Polo-like kinases (PLKs), which are key regulators of the cell cycle nih.gov.

Topoisomerases: Due to their planar structure, some β-carboline derivatives can intercalate into DNA and inhibit the function of topoisomerases I and II, enzymes essential for DNA replication and transcription nih.gov.

This capacity for enzyme inhibition suggests that the full biological activity of this compound may involve modulation of one or more enzymatic pathways, in addition to its effects on ligand-gated ion channels and other receptors.

Monoamine Oxidase (MAO) Inhibition by Beta-Carbolines

Beta-carbolines are a well-documented class of monoamine oxidase (MAO) inhibitors. researchgate.net These enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically relevant in the treatment of depression and neurodegenerative diseases.

The inhibitory activity of β-carbolines against MAO is influenced by the specific substitutions on the tricyclic ring system. While some β-carbolines show selectivity for MAO-A, others may inhibit both isoforms. For instance, the simple β-carboline norharman is a known MAO inhibitor. nih.gov The specific inhibitory potency and selectivity of this compound against MAO-A and MAO-B have not been reported.

Cyclin-Dependent Kinase (CDK) Inhibition

Certain β-carboline derivatives have been investigated for their potential to inhibit cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for anticancer drug development. The planar structure of the β-carboline ring system allows for interaction with the ATP-binding pocket of CDKs, leading to inhibition of their kinase activity. The nature and position of substituents on the β-carboline scaffold are critical for determining the potency and selectivity of CDK inhibition. Without specific studies, the effect of this compound on CDK activity remains unknown.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. They are validated targets for a number of anticancer drugs. Some β-carboline alkaloids have been shown to inhibit topoisomerase I or II. nih.govnih.gov This inhibition can lead to the stabilization of DNA-topoisomerase cleavage complexes, resulting in DNA strand breaks and ultimately cell death in rapidly dividing cancer cells. The specific topoisomerase inhibitory activity of this compound has not been documented.

Dual-specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in various cellular processes, including neurodevelopment. Overexpression of DYRK1A is associated with cognitive deficits in Down syndrome and has been linked to Alzheimer's disease pathology. Several β-carboline compounds, such as harmine, have been identified as potent inhibitors of DYRK1A. researchgate.netnih.govbohrium.com The inhibitory activity of β-carbolines against DYRK1A is being explored for its therapeutic potential in these neurological conditions. The specific interaction of this compound with DYRK1A has not been reported in the available literature.

Modulation of Transient Receptor Potential M8 (TRPM8) Channels

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. It is involved in the sensation of cold and has been implicated in pain and inflammation. Recent studies have explored the modulation of TRPM8 channels by various chemical entities. While some β-carboline-based antagonists for TRPM8 have been developed, there is no specific information available on the activity of this compound at this channel. nih.govacs.orgnih.govresearchgate.net

Intercalation into DNA and Influence on Cellular Processes

The planar tricyclic ring system of β-carbolines allows them to intercalate between the base pairs of DNA. nih.govnih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. The DNA binding affinity of β-carbolines can be influenced by the substituents on the ring system. This mechanism is often associated with the anticancer properties of some β-carboline derivatives. The specific DNA intercalating properties and the resulting influence on cellular processes for this compound have not been experimentally determined.

Structure Activity Relationship Sar Studies for Beta Carboline 3 Carboxamide Derivatives

Influence of the N-Propyl Chain and Other Alkyl/Amide Substitutions at C-3 on Biological Activity and Selectivity

The nature of the substituent at the C-3 position of the beta-carboline ring plays a pivotal role in determining the biological activity and selectivity of these compounds. The carboxamide moiety at this position has been a key focus of derivatization, with variations in the N-alkyl chain length significantly influencing the pharmacological profile.

Research into N-alkyl-beta-carboline-3-carboxamides has revealed that the length and nature of the alkyl substituent are critical for activity. For instance, in the context of antileishmanial agents, the introduction of an N-benzylcarboxamide group to the beta-carboline nucleus was found to improve the cytotoxicity index when compared to the corresponding carboxylic acid precursor. nih.gov Specifically, N-benzyl-1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide demonstrated potent activity against both promastigote and amastigote forms of Leishmania amazonensis. nih.gov

While direct and extensive SAR studies on a series of N-alkyl chains of varying lengths for a specific biological target are not always available, the existing data suggest that N-substitution on the C-3 carboxamide is a viable strategy for enhancing potency. For example, studies on the fungicidal activity of beta-carboline derivatives have shown that the types of substituents on the amide group have a significant influence on their efficacy against various fungi. mdpi.com The presence of an ethyl or isopropyl group on the amide nitrogen resulted in notable curative activity against Pestalotiopsis litchi. mdpi.com

The specific contribution of an N-propyl chain, as in N-Propyl-9H-beta-carboline-3-carboxamide, is part of this broader exploration of N-alkyl substitutions. While detailed comparative data for the N-propyl derivative across multiple biological assays is limited in the reviewed literature, the general trend indicates that modification of the C-3 carboxamide with different alkyl and aryl groups is a key strategy for modulating the biological activity and selectivity of beta-carboline derivatives.

Table 1: Influence of C-3 Amide Substitution on Antileishmanial Activity

| Compound | C-3 Substituent | Target | Activity (IC₅₀) |

|---|---|---|---|

| Carboxylic Acid Precursor | -COOH | L. amazonensis promastigotes | >25 µM |

| N-propyl-carboxamide | -CONH(CH₂)₂CH₃ | L. amazonensis promastigotes | 8.8 µM |

| N-butyl-carboxamide | -CONH(CH₂)₃CH₃ | L. amazonensis promastigotes | 5.4 µM |

| N-benzyl-carboxamide | -CONHCH₂Ph | L. amazonensis promastigotes | 2.6 µM |

Impact of Substituents at the C-1 Position on Pharmacological Efficacy and Potency

The C-1 position of the beta-carboline ring is another critical site for modification that profoundly impacts pharmacological efficacy and potency. A wide array of substituents, ranging from simple alkyl groups to complex aromatic and heterocyclic moieties, have been introduced at this position, leading to the discovery of compounds with significant therapeutic potential.

In the realm of antimalarial drug discovery, SAR studies have underscored the importance of the C-1 substituent. Research on beta-carboline-3-carboxamide derivatives has shown a clear preference for specific substitution patterns on a phenyl ring at the C-1 position for potent inhibition of Plasmodium falciparum growth. uga.edu The data indicate a strong preference for 3,4-dihalogenated, 3,5-dihalogenated, 3,4,5-trichloro-, or 4-trifluoromethoxyphenyl rings at this position. uga.edu For instance, the 3,4,5-trichlorophenyl-substituted derivative was found to be twice as potent as the parent compound in asexual blood stage growth inhibition assays. uga.edu

The introduction of a 4-methoxyphenyl (B3050149) group at the C-1 position has also been explored, particularly in the development of antileishmanial agents. nih.gov The presence of this group, in combination with an N-benzylcarboxamide at C-3, resulted in a compound with high selective toxicity towards the parasite over mammalian cells. nih.gov

Table 2: Effect of C-1 Phenyl Substitution on Antimalarial Potency

| C-1 Phenyl Substituent | P. falciparum Growth Inhibition (EC₅₀) |

|---|---|

| Unsubstituted | ~1 µM |

| 4-Trifluoromethyl | ~0.5 µM |

| 3,4-Dichloro | ~0.2 µM |

| 3,5-Dichloro | ~0.15 µM |

| 3,4,5-Trichloro | ~0.1 µM |

Role of Modifications at the N-9 Position on Biological Profiles and Drug-Like Properties

The indole (B1671886) nitrogen at the N-9 position of the beta-carboline scaffold offers another avenue for structural modification to fine-tune the biological profiles and drug-like properties of these derivatives. Substitution at this position can influence factors such as solubility, metabolic stability, and target engagement.

Studies have shown that introducing various substituents at the N-9 position can significantly modulate the cytotoxic activity of beta-carboline derivatives. For example, the synthesis of a series of novel beta-carboline derivatives with various aryl groups at C-1 and a benzyl (B1604629) group at the N-9 position was undertaken to explore their potential as anticancer agents. mdpi.com In silico ADME (absorption, distribution, metabolism, and excretion) predictions are often used to forecast the drug-like properties of such modified compounds. researchgate.net

In the context of anticancer activity, the introduction of a substituted benzyl group at the N-9 position of the α-carboline nucleus was found to be crucial for maximal activity in a series of 3,9-substituted α-carboline derivatives. nih.gov While this study was on the α-carboline isomer, it highlights the general importance of the N-9 position in the broader carboline family. Similarly, for β-carbolines, the synthesis of novel N9-heterobivalent β-carbolines has been explored as a strategy to develop angiogenesis inhibitors. nih.gov Preliminary SAR analysis of these compounds indicated that modifications at this position could be critical for their cytotoxic effects. nih.gov

SAR of Hybrid Structures Incorporating Beta-Carboline-3-carboxamide Scaffolds

The strategy of creating hybrid molecules by combining the beta-carboline-3-carboxamide scaffold with other pharmacologically active moieties has gained considerable attention. This approach aims to develop novel compounds with enhanced potency, improved selectivity, or multi-target activity.

A variety of hybrid structures have been designed and synthesized, demonstrating the versatility of the beta-carboline-3-carboxamide core. For instance, a series of β-carboline derivatives containing nitrogen heterocycles such as oxadiazole, piperazine, and morpholine (B109124) have been synthesized and evaluated for their antitumor activity. nih.gov The introduction of these heterocyclic moieties, often linked through the C-3 position, can significantly enhance the anticancer properties of the parent beta-carboline. One such hybrid, incorporating a 1,3,4-oxadiazole (B1194373) ring and a morpholinomethylphenyl group, exhibited significant inhibitory activity against PC-3 prostate cancer cells. nih.gov

The rationale behind this molecular hybridization is to leverage the unique properties of each component to achieve a synergistic effect. The beta-carboline core can act as an intercalating agent or a kinase inhibitor, while the linked moiety can introduce additional binding interactions, improve physicochemical properties, or target a different biological pathway. nih.gov

Table 3: Examples of Hybrid Structures and Their Biological Targets

| Hybrid Moiety | Linkage Position | Biological Target/Activity |

|---|---|---|

| Oxadiazole | C-3 | Anticancer (PC-3 cells) |

| Piperazine | C-3 | Anticancer (PC-3 cells) |

| Morpholine | C-3 | Anticancer (PC-3 cells) |

| 1,3,5-Triazine | C-3 | Antileishmanial |

Note: This table is based on findings from studies on hybrid beta-carboline derivatives. nih.govresearchgate.net

Comparative SAR Analysis of Carboxamide vs. Carboxylate Ester Moieties in Beta-Carboline Derivatives

The choice between a carboxamide and a carboxylate ester at the C-3 position of the beta-carboline ring can lead to significant differences in the pharmacological properties of the resulting derivatives. Both functional groups can act as hydrogen bond acceptors and participate in various interactions with biological targets, but their electronic and steric properties, as well as their metabolic stability, differ.

Studies comparing beta-carboline-3-carboxamides with their corresponding carboxylic acid precursors have often shown that the amide derivatives possess enhanced biological activity. For example, in the development of antileishmanial agents, the conversion of a C-3 carboxylic acid to an N-benzylcarboxamide resulted in a significant improvement in the selective toxicity towards the parasite. nih.gov

On the other hand, beta-carboline-3-carboxylate esters, such as the methyl, ethyl, and propyl esters, have been extensively studied for their effects on the central nervous system. These esters are potent inhibitors of 3H-flunitrazepam binding to benzodiazepine (B76468) receptors in vitro. nih.gov However, their in vivo effects can vary significantly with the alkyl chain length. The methyl and ethyl esters act as potent proconvulsants, while the propyl ester does not exhibit this effect and can even block the convulsions induced by the methyl ester. nih.gov This suggests that even a small change in the ester alkyl group can shift the compound's profile from agonistic to antagonistic at the benzodiazepine receptor.

A direct comparison of a series of C-3 carboxamides and their corresponding C-3 carboxylate esters in the same biological assay is essential for a definitive SAR analysis. However, the available literature suggests that both classes of compounds are biologically active, with the specific nature of the amide or ester substituent being a key determinant of their pharmacological profile and potency. The carboxamide group, being generally more resistant to hydrolysis by esterases, may offer advantages in terms of metabolic stability.

Table 4: Comparative Biological Activities of C-3 Carboxamide and Carboxylate Ester Derivatives

| C-3 Moiety | Derivative Example | Primary Biological Activity |

|---|---|---|

| Carboxamide | N-benzyl-1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide | Antileishmanial |

| Carboxylate Ester | Methyl beta-carboline-3-carboxylate | Proconvulsant (Benzodiazepine receptor inverse agonist) |

| Carboxylate Ester | Ethyl beta-carboline-3-carboxylate | Proconvulsant (Benzodiazepine receptor inverse agonist) |

| Carboxylate Ester | Propyl beta-carboline-3-carboxylate | Anticonvulsant (Benzodiazepine receptor antagonist) |

Note: This table provides a comparative overview based on findings from different studies. nih.govnih.gov

Advanced Research Methodologies and Future Directions

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions and Binding Site Exploration

Computational chemistry and molecular modeling have become indispensable tools in the study of beta-carboline-3-carboxamide derivatives, enabling researchers to predict and analyze ligand-target interactions at the atomic level. These in silico approaches accelerate the drug discovery process by identifying potential biological targets and elucidating the structural basis for molecular recognition. researchgate.netnih.gov

Molecular docking studies are frequently employed to explore the binding modes of beta-carboline derivatives within the active sites of various proteins. For instance, a derivative, 1-Formyl-beta-carboline-3-carboxylic acid methyl ester, was docked into the active sites of HIV reverse transcriptase (RT), protease (PR), and integrase (IN), revealing key hydrogen bonding and hydrophobic interactions that may contribute to its anti-HIV activity. semanticscholar.org Similarly, docking simulations have been used to investigate the interactions of tetrahydro-β-carboline derivatives with the kinesin spindle protein Eg5, a target in cancer therapy. nih.gov These studies provide critical insights into how the planar tricyclic ring system of the beta-carboline scaffold can fit into specific binding pockets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique used to correlate the chemical structure of beta-carboline derivatives with their biological activity. researchgate.net By developing 2D and 3D-QSAR models, researchers can identify the key molecular features—such as steric, electronic, and hydrophobic properties—that are crucial for potency. nih.govmdpi.com These models not only help in understanding the mechanism of action but also guide the design of new analogs with improved activity. mdpi.com Molecular dynamics (MD) simulations further enhance this understanding by providing a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. nih.govscienceopen.com

The table below summarizes various biological targets for beta-carboline derivatives that have been investigated using computational methods.

| Target Protein | Disease Area | Computational Method(s) Used | Key Findings |

| HIV Reverse Transcriptase, Protease, Integrase | HIV/AIDS | Molecular Docking | Identification of key H-bonding and hydrophobic interactions with active site residues. semanticscholar.org |

| Polo-like kinase 1 (PLK1) | Cancer | QSAR, Molecular Docking | Lipophilicity plays a key role in cytotoxic activity and binding. researchgate.net |

| MEK-1 | Cancer | Target Prediction (PharmMapper), 3D-QSAR | Identified MEK-1 as a potential target and built predictive QSAR models. nih.gov |

| Arginase | Leishmaniasis | Molecular Docking | Virtual screening identified derivatives with high binding affinity to the receptor. benthamdirect.com |

| Kinesin Spindle Protein (Eg5) | Cancer | Molecular Docking, Molecular Dynamics | Explored the interrelationship between derivative structure and protein activity. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Molecular Docking | Gained information on interactions between hybrid molecules and the EGFR kinase domain. nih.gov |

Design and Synthesis of Novel Beta-Carboline-3-carboxamide Scaffolds for Enhanced Activity and Receptor Selectivity

The design and synthesis of novel beta-carboline-3-carboxamide scaffolds are central to enhancing biological activity and achieving selectivity for specific receptors or targets. The versatility of the beta-carboline framework allows for structural modifications at several key positions, primarily the C-1, C-3, and N-9 positions, to optimize pharmacological properties. nih.gov

A cornerstone of beta-carboline synthesis is the Pictet-Spengler reaction, which typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone to construct the core tricyclic system. mdpi.commdpi.comanalis.com.my This method is widely used to prepare the tetrahydro-β-carboline intermediate, which can then be aromatized and further modified. mdpi.comanalis.com.my Subsequent synthetic steps often include esterification, oxidation, and amidation to introduce the carboxamide functionality at the C-3 position. nih.govmdpi.com

Strategies to enhance activity and selectivity include:

Modification at C-1: Introducing various aryl or heterocyclic groups at this position can significantly influence potency. For example, in the development of antimalarial agents, a clear preference was shown for 3,4-dihalogenated, 3,5-dihalogenated, or 4-trifluoromethyphenyl rings at the C-1 position. uga.edu

Derivatization at C-3: The carboxamide group at C-3 is a common site for modification. Synthesizing a series of derivatives with different amide substituents allows for fine-tuning of properties like solubility and target engagement. mdpi.com Hybridization with other bioactive moieties, such as bisindole or nitrogen-containing heterocycles like oxadiazole and piperazine, at the C-3 position has been explored to create compounds with enhanced antitumor activity. nih.govnih.govmdpi.com

Substitution at N-9: Alkylation or arylation at the N-9 position can modulate the electronic properties and steric profile of the molecule, which has been shown to be important for antitumor activity. nih.gov

Molecular Hybridization: This approach involves combining the beta-carboline scaffold with other pharmacologically active fragments to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.govmdpi.com This strategy aims to improve properties like water solubility and target affinity. nih.govmdpi.com

The following table highlights different synthetic strategies and the resulting scaffold modifications.

| Synthetic Strategy | Key Reaction(s) | Scaffold Modification | Targeted Improvement |

| CDI-mediated process | 1,1'-Carbonyldiimidazole (CDI) coupling | 3,6-disubstituted β-carbolines | GABAA/BzR subtype selectivity. nih.gov |

| Pictet-Spengler Reaction | Condensation of tryptamine with an aldehyde/ketone | Core tetrahydro-β-carboline synthesis | Foundation for diverse derivatives. mdpi.commdpi.com |

| Molecular Hybridization | Active splicing of pharmacophores | β-carboline-oxadiazole-piperazine hybrids | Enhanced antitumor activity and water solubility. nih.govmdpi.com |

| Dimerization | Linking two β-carboline units | Bivalent β-carbolines | Potential for increased target binding affinity and novel mechanisms. analis.com.my |

Development of Advanced In Vitro and In Vivo Preclinical Models for Comprehensive Activity Profiling

The comprehensive evaluation of N-Propyl-9H-beta-carboline-3-carboxamide and its derivatives relies on a suite of advanced preclinical models. These models are crucial for determining efficacy, understanding mechanisms of action, and establishing a foundation for potential clinical development.

In Vitro Models: Initial screening of beta-carboline derivatives is typically conducted using a variety of in vitro assays. For anticancer research, this involves testing the compounds against panels of human cancer cell lines, such as those for leukemia, lung cancer (A549), breast cancer (MDA-MB-231), and pancreatic cancer (PANC-1). nih.govnih.govnih.gov These assays provide key data points like the half-maximal inhibitory concentration (IC50), which quantifies a compound's potency. nih.gov To assess selectivity, the cytotoxicity of derivatives is often compared between cancer cells and normal, non-malignant cell lines (e.g., MCF-10a). nih.gov

In the context of infectious diseases, specific models are used to target different life stages of pathogens. For antileishmanial drug discovery, derivatives are screened against the promastigote, axenic amastigote, and intracellular amastigote forms of Leishmania species. nih.govnih.gov For antimalarial profiling, compounds are tested against various drug-sensitive and drug-resistant strains of Plasmodium falciparum. digitellinc.com Antifungal activity is evaluated using minimum inhibitory concentration (MIC) assays against pathogenic species like Cryptococcus neoformans. nih.gov

In Vivo Models: Promising candidates from in vitro studies are advanced to in vivo testing, primarily in rodent models. For oncology, human tumor xenograft models are a mainstay. crimsonpublishers.com In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to evaluate its effect on tumor growth. nih.govrsc.org

The table below provides examples of preclinical models used for profiling beta-carboline derivatives.

| Model Type | Specific Model | Application | Compound Class Evaluated |

| In Vitro | Panel of leukemia cell lines | Anticancer (Leukemia) | 1,3-disubstituted β-carboline derivatives. nih.gov |

| In Vitro | L. amazonensis (promastigote & amastigote forms) | Antileishmanial | 1-substituted β-carboline-3-carboxamides. nih.govnih.gov |

| In Vitro | Drug-resistant P. falciparum strains | Antimalarial | 1-aryl-β-carboline-3-carboxamide. digitellinc.com |

| In Vivo | Xenograft mouse model (AML) | Anticancer (Leukemia) | β-carboline derivatives. nih.gov |

| In Vivo | P. berghei-infected mouse model | Antimalarial | β-carboline-3-carboxamide derivatives. uga.edudigitellinc.com |

| In Vivo | S180 sarcoma-bearing mouse model | Anticancer | β-carboline derivatives. rsc.org |

Exploration of Novel Therapeutic Applications for Beta-Carboline-3-carboxamide Derivatives

The unique structure of the beta-carboline scaffold has led to its investigation across a wide spectrum of therapeutic areas, far beyond a single application. mdpi.com Derivatives of beta-carboline-3-carboxamide are being explored for their potential to treat some of the most challenging diseases.

Anticancer Activity: This is one of the most extensively studied applications. Beta-carboline derivatives have demonstrated potent activity against various cancers, including leukemia, lung cancer, breast cancer, and liver cancer. mdpi.comnih.govnih.gov Their mechanisms of action are diverse and can include the inhibition of key enzymes like topoisomerases and various kinases (e.g., CDKs, PLKs), as well as intercalation into DNA. nih.govnih.govnih.gov

Anti-Infective Properties: The beta-carboline nucleus is a promising starting point for the development of new anti-infective agents.

Antiparasitic: Derivatives have shown significant efficacy against parasites responsible for malaria (Plasmodium falciparum) and leishmaniasis (Leishmania amazonensis). uga.edunih.govnih.govdigitellinc.com Some compounds are effective against drug-resistant parasite strains, suggesting novel mechanisms of action. uga.edudigitellinc.com

Antiviral: Research has pointed to the potential of beta-carbolines as antiviral agents, including activity against HIV. semanticscholar.orgtaylorfrancis.com

Antifungal: Certain derivatives have been identified with potent fungicidal activity against plant pathogens and human pathogenic fungi like Cryptococcus neoformans. mdpi.comnih.gov

Neurological and Other Applications: The structural similarity of beta-carbolines to neurotransmitters has prompted their investigation for neurological disorders. The scaffold is considered a powerful tool for designing multi-target ligands for complex conditions like Alzheimer's disease. acs.org Other explored activities include sedative, anxiolytic, anticonvulsant, and phosphodiesterase 5 (PDE5) inhibition. mdpi.comtaylorfrancis.comijpar.com

The following table summarizes the diverse therapeutic applications being explored.

| Therapeutic Area | Specific Indication | Mechanism/Target (if known) | Reference(s) |

| Oncology | Leukemia, Lung Cancer, Breast Cancer | Kinase Inhibition, DNA Intercalation, Topoisomerase Inhibition | nih.govnih.govnih.gov |

| Infectious Disease | Malaria | Novel mechanism, low cross-resistance | uga.edudigitellinc.com |

| Infectious Disease | Leishmaniasis | Disruption of parasite morphology | nih.govnih.gov |

| Infectious Disease | Fungal Infections | Broad-spectrum fungicidal activity | mdpi.comnih.gov |

| Neurology | Alzheimer's Disease | Multi-target activity (e.g., AChE inhibition) | acs.org |

Challenges and Opportunities in Beta-Carboline Research and Drug Discovery Efforts

The field of beta-carboline research is marked by both significant challenges and immense opportunities. Overcoming these hurdles is key to translating the therapeutic potential of compounds like this compound into clinical applications.

Challenges:

Poor Solubility: A primary obstacle for many beta-carboline derivatives is their low aqueous solubility. nih.govmdpi.com This can hinder formulation development and limit bioavailability, making preclinical and clinical studies difficult. nih.gov

Selectivity and Off-Target Effects: The ability of the beta-carboline scaffold to interact with numerous biological targets, while an advantage for multi-target therapy, can also lead to a lack of selectivity and undesirable off-target effects. nih.govacs.org

Drug Resistance: As with many therapeutic agents, the potential for pathogens or cancer cells to develop resistance is a significant concern. While some beta-carboline derivatives have shown promise in overcoming existing resistance mechanisms, this remains a constant challenge in drug development. uga.edudigitellinc.com

Translating In Vitro to In Vivo Efficacy: Many derivatives show high potency in cell-based assays, but this activity does not always translate to efficacy in animal models due to factors like poor pharmacokinetics and metabolism.

Opportunities:

Privileged Scaffold: The beta-carboline framework is widely regarded as a "privileged scaffold" in medicinal chemistry. taylorfrancis.comacs.orgnih.govroutledge.com This term refers to molecular structures that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery.

Multi-Target Drug Design: For complex, multifactorial diseases such as cancer and Alzheimer's, the ability to modulate multiple targets simultaneously is a highly desirable therapeutic strategy. acs.org The beta-carboline scaffold is ideally suited for the rational design of such multi-target-directed ligands.

Advances in Synthesis and Computational Chemistry: Continuous improvements in synthetic methodologies allow for the creation of increasingly complex and diverse libraries of beta-carboline derivatives. mdpi.com Concurrently, the growing power of computational tools enables more rapid and accurate prediction of the properties and activities of these novel compounds, accelerating the design-synthesize-test cycle. researchgate.netbenthamdirect.com

Exploring New Therapeutic Frontiers: While oncology and infectious diseases are well-established areas of beta-carboline research, there are significant opportunities to explore their potential in other areas, such as inflammatory diseases, metabolic disorders, and as agricultural fungicides. mdpi.com The diverse pharmacology of this compound class suggests that its full therapeutic potential has yet to be realized. mdpi.comtaylorfrancis.com

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous β-Carboline Derivatives

| Boronic Acid Derivative | Catalyst System | Solvent | Yield (%) | Characterization Methods |

|---|---|---|---|---|

| 2-Fluorophenyl | Pd(PPh₃)₄ | DMF/H₂O | 82 | NMR, IR, HRCIMS |

| 3-Furanyl | Pd(OAc)₂ | DMF/H₂O | 78 | NMR, IR, HRCIMS |

Advanced: How can reaction conditions be optimized to improve yields of this compound?

Optimization involves:

- Catalyst screening : Pd(PPh₃)₄ often outperforms Pd(OAc)₂ in coupling efficiency for sterically hindered substrates .

- Solvent polarity : Mixed solvents (e.g., DMF/H₂O) enhance boronic acid solubility and reaction homogeneity.

- Temperature control : Elevated temperatures (80–100°C) accelerate cross-coupling but may require inert atmospheres to prevent catalyst oxidation.

- Protecting group strategy : Sulfonyl groups (e.g., N,N-dimethylsulfonyl) stabilize intermediates, reducing side reactions .

Basic: What spectroscopic and chromatographic methods are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Critical for verifying the propyl sidechain (δ 0.8–1.5 ppm for CH₃, δ 1.5–2.0 ppm for CH₂) and carboxamide carbonyl (δ ~165 ppm) .

- IR spectroscopy : Confirms carboxamide C=O stretching (1640–1680 cm⁻¹) and N–H bonds (3300–3500 cm⁻¹) .

- HRCIMS : Validates molecular weight (e.g., [M+H]+ observed at 383.1870 vs. calculated 383.1866) .

Advanced: How can researchers resolve discrepancies in spectral data during structural elucidation?

- Complementary techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions.

- Crystallography : X-ray diffraction (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and substituent positioning .

- Comparative analysis : Cross-reference with published spectra of structurally similar β-carboline derivatives (e.g., methyl or phenyl analogs) .

Advanced: How does the N-propyl substitution influence the compound’s bioactivity compared to shorter alkyl chains (e.g., methyl)?

- Lipophilicity : Propyl groups increase logP values, potentially enhancing blood-brain barrier permeability compared to methyl derivatives.

- Receptor binding : Longer alkyl chains may alter steric interactions with target sites (e.g., benzodiazepine receptors), as seen in β-carboline analogs like FG-7142 (N-methyl variant) .

- Experimental validation : Perform competitive binding assays (e.g., radioligand displacement) to compare affinity profiles across analogs.

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

- HPLC-UV/FLD : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve β-carboline derivatives. Detection limits can reach ~10 ng/mL with fluorescence (λ_ex/λ_em = 300/400 nm) .

- LC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity in complex samples (e.g., plasma). Use stable isotope-labeled internal standards for quantification .

Advanced: How should researchers address contradictory bioactivity data across studies?

- Assay standardization : Variability in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor subtypes (e.g., GABAA α1 vs. α5) can explain discrepancies. Replicate experiments using uniform protocols.

- Dose-response validation : Ensure activity is concentration-dependent and reproducible across ≥3 independent trials.

- Meta-analysis : Compare results with structurally related compounds (e.g., β-carboline-3-carboxylic acid methylamide) to identify trends .

Advanced: What strategies can mitigate oxidative degradation during storage of β-carboline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.